molecular formula C9H8O3 B14205960 1,4-Benzodioxin-2(3H)-one, 7-methyl- CAS No. 827622-19-5

1,4-Benzodioxin-2(3H)-one, 7-methyl-

Cat. No.: B14205960
CAS No.: 827622-19-5
M. Wt: 164.16 g/mol
InChI Key: LXEWTOJUBPRFFB-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-2(3H)-one, 7-methyl- is an organic compound belonging to the benzodioxin family. These compounds are characterized by a dioxin ring fused to a benzene ring. The presence of a methyl group at the 7th position adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-2(3H)-one, 7-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of catechol derivatives: Using reagents like acetic anhydride or other acylating agents.

    Oxidative cyclization: Employing oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable production.

    Catalytic processes: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-2(3H)-one, 7-methyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2(3H)-one, 7-methyl- would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition or activation: Modulating the activity of enzymes involved in metabolic pathways.

    Receptor binding: Interacting with cellular receptors to elicit a biological response.

    Pathway modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin-2(3H)-one: Lacks the methyl group at the 7th position.

    1,4-Benzodioxin-2(3H)-one, 6-methyl-: Methyl group at the 6th position instead of the 7th.

    1,4-Benzodioxin-2(3H)-one, 5-methyl-: Methyl group at the 5th position.

Uniqueness

The presence of the methyl group at the 7th position in 1,4-Benzodioxin-2(3H)-one, 7-methyl- may confer unique chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.

Properties

CAS No.

827622-19-5

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

6-methyl-1,4-benzodioxin-3-one

InChI

InChI=1S/C9H8O3/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-4H,5H2,1H3

InChI Key

LXEWTOJUBPRFFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)O2

Origin of Product

United States

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